2,2-Difluoroethyl acrylate belongs to the class of fluorinated acrylates, which are widely used in various applications due to their desirable properties. These compounds are often synthesized as intermediates in the production of polymers and coatings that require enhanced performance characteristics, such as low surface energy and improved adhesion properties.
The synthesis of 2,2-difluoroethyl acrylate can be achieved through several methods, typically involving the reaction of difluoroethanol with acrylic acid or its derivatives. A common synthetic route includes:
This synthetic approach highlights the importance of careful control over reaction parameters to maximize yield and purity.
The molecular structure of 2,2-difluoroethyl acrylate features an acrylate functional group (-C(=O)O-) bonded to a difluorinated ethyl group. Key structural details include:
2,2-Difluoroethyl acrylate participates in various chemical reactions typical for acrylates:
These reactions underline the versatility of 2,2-difluoroethyl acrylate in creating advanced materials with tailored properties.
The mechanism of action for 2,2-difluoroethyl acrylate primarily revolves around its ability to polymerize via radical mechanisms:
This mechanism allows for the formation of high molecular weight polymers with enhanced thermal and chemical resistance due to the presence of fluorine atoms.
The physical and chemical properties of 2,2-difluoroethyl acrylate contribute significantly to its utility:
These properties make it suitable for applications requiring durability and resistance to environmental factors.
The applications of 2,2-difluoroethyl acrylate span various fields:
The synthesis of 2,2-difluoroethyl acrylate (C₅H₆F₂O₂) primarily employs esterification between acrylic acid derivatives and 2,2-difluoroethanol. Two dominant routes exist: acid chloride-alcohol coupling and direct dehydrative esterification. The acid chloride route involves reacting acryloyl chloride with 2,2-difluoroethanol in anhydrous dichloromethane, catalyzed by triethylamine, achieving yields >85% at 0–5°C to suppress Michael addition side reactions [1]. Alternatively, direct esterification uses acrylic acid and 2,2-difluoroethanol with p-toluenesulfonic acid (pTSA) catalysis (5 mol%), yielding 78% product after azeotropic water removal via toluene reflux [6]. A novel transesterification approach replaces acrylic acid with methyl acrylate, utilizing lipases or titanium(IV) isopropoxide catalysts under mild conditions (60°C), eliminating acidic byproducts and improving polymer-grade monomer purity [6] [8].
Table 1: Comparative Analysis of Esterification Methods for 2,2-Difluoroethyl Acrylate
Method | Catalyst/Reagent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Acid Chloride-Alcohol | Triethylamine | 0–5°C | 85–90 | Minimal side reactions |
Direct Dehydrative | pTSA | 110°C (reflux) | 75–78 | Low-cost raw materials |
Transesterification | Candida antarctica lipase | 60°C | 80–82 | No acidic impurities; solvent-free |
Ester Exchange | Ti(OⁱPr)₄ | 80°C | 88 | Scalable; high purity |
Efficient catalysis is critical for overcoming the reduced nucleophilicity of fluorinated alcohols. Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) accelerate acylation by forming highly reactive acylpyridinium intermediates. In synthesizing analogous fluorinated acrylates (e.g., 2,2,2-trifluoroethyl methacrylate), DMAP (1 mol%) elevates yields to 92% under mild conditions (40°C) [1]. Polymer-supported DMAP enables catalyst recycling, reducing costs and purification steps—critical for industrial applications [8]. For transesterification, Lewis acid catalysts such as magnesium chloride facilitate carbonyl activation, while Brønsted acid surfactants (e.g., DBSA) permit aqueous-phase esterification via micellar assembly, enhancing selectivity [8].
Solvent-free methodologies minimize waste and improve atom economy. Melt-phase transesterification employs stoichiometric mixtures of methyl acrylate and 2,2-difluoroethanol with titanium(IV) catalysts at 80°C, achieving 88% yield with >99% purity after vacuum distillation [6]. Solid acid catalysts (e.g., sulfonated graphene oxide) enable dehydrative esterification, allowing water removal under reduced pressure and catalyst reuse for >5 cycles without activity loss [8]. Biomass-derived pathways utilize plant-based acrylic acid and bio-2,2-difluoroethanol (from fluoroolefin hydrolysis), aligning with carbon-neutral goals [6].
Table 2: Solvent-Free Techniques for 2,2-Difluoroethyl Acrylate Synthesis
Technique | Catalyst | Conditions | Sustainability Metric |
---|---|---|---|
Melt Transesterification | Ti(OⁱPr)₄ | 80°C, 6 h | E-factor*: 0.25 |
Solid Acid Catalysis | Sulfonated graphene oxide | 100°C, 8 h | Catalyst reuse: 5 cycles |
Microwave-Assisted | Al³⁺-montmorillonite | 120°C, 30 min | Energy saving: 70% vs. conventional |
E-factor: kg waste per kg product
Alkali metal salts enhance nucleophilic displacement in ester synthesis. Cesium carbonate activates 2,2-difluoroethanol by generating a cesium alkoxide, which displaces acrylate groups from activated esters (e.g., vinyl acrylate) at room temperature, yielding 90% product within 2 h [4]. Polymer-supported pentaglyceryl silane (PSpentaEG) promotes nucleophilic substitutions by stabilizing alkali metal ions, facilitating reactions even with stoichiometric reagents [4]. This approach avoids heavy metal catalysts and is ideal for acid-sensitive monomers.
Scalable synthesis requires balancing reactivity and safety. Key parameters include:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1